[(Dimethylalumanyl)methylene]bis(diphenylphosphane)
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Overview
Description
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) is an organophosphorus compound that features a unique combination of aluminum and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows: [ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2\text{NaCl} ] This method yields the desired compound along with sodium chloride as a byproduct .
Industrial Production Methods
While specific industrial production methods for [(Dimethylalumanyl)methylene]bis(diphenylphosphane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The methylene group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide for oxidation reactions.
Reducing agents: Lithium for reduction reactions.
Substituting agents: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides and sulfides: Formed during oxidation.
Secondary phosphines: Formed during reduction.
Substituted methylene derivatives: Formed during substitution.
Scientific Research Applications
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in catalysis and material science for the development of new materials.
Mechanism of Action
The mechanism by which [(Dimethylalumanyl)methylene]bis(diphenylphosphane) exerts its effects involves its ability to act as a chelating ligand. The compound can form stable complexes with metals through its phosphorus donor atoms, which allows it to influence various chemical reactions and processes. The molecular targets and pathways involved include metal centers in coordination complexes .
Comparison with Similar Compounds
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)methane: Similar in structure but lacks the aluminum component.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.
Methylenebis(dibutyldithiocarbamate): Contains sulfur instead of phosphorus and has different applications .
The uniqueness of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) lies in its combination of aluminum and phosphorus atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
96686-09-8 |
---|---|
Molecular Formula |
C27H27AlP2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[dimethylalumanyl(diphenylphosphanyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C25H21P2.2CH3.Al/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;/h1-21H;2*1H3; |
InChI Key |
VPXNWGZDRNBGRH-UHFFFAOYSA-N |
Canonical SMILES |
C[Al](C)C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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